N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazine core substituted with a 1-methylpyrazole moiety and a 4-(trifluoromethoxy)benzenesulfonamide group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the pyrazine-pyrazole hybrid structure may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3S/c1-24-10-11(8-22-24)15-14(20-6-7-21-15)9-23-28(25,26)13-4-2-12(3-5-13)27-16(17,18)19/h2-8,10,23H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTCUALXVONVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.44 g/mol. The compound features a complex structure that includes a pyrazole moiety and a trifluoromethoxy group, which are known to enhance biological activity through improved binding affinity to biological targets.
Research indicates that this compound exhibits various mechanisms of action, including:
- Enzyme Inhibition : The presence of the pyrazole ring allows for interaction with specific enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapeutics where enzyme modulation can lead to reduced cell proliferation.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that are crucial for cellular functions. Studies have shown that similar compounds can modulate receptor activity, leading to therapeutic effects in inflammatory and cancer models.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:
| Cell Line | Compound Concentration (µM) | IC50 Value (µM) |
|---|---|---|
| MCF7 | 3.79 | 3.79 |
| SF-268 | 12.50 | 12.50 |
| NCI-H460 | 42.30 | 42.30 |
These results indicate that this compound could exhibit similar potency against various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated moderate activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Bacillus subtilis | 250 |
| Candida albicans | 250 |
These findings suggest that the compound could be explored further for its potential use in treating infections caused by these pathogens .
Case Studies and Research Findings
In one notable study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. The findings indicated that compounds with similar structural features to this compound displayed significant cytotoxic effects against multiple cancer cell lines and showed promise in modulating inflammatory responses .
Another investigation focused on the synthesis and evaluation of related pyrazole compounds for their ability to inhibit key signaling pathways involved in cancer progression. The results demonstrated that these compounds could effectively inhibit tumor growth in vivo, providing a strong rationale for further development .
Scientific Research Applications
Antileishmanial Activity
Research has indicated that derivatives of benzenesulfonamides exhibit promising antileishmanial activity against Leishmania infantum and Leishmania amazonensis. A study reported that certain compounds showed an in vitro effective profile comparable to pentamidine but with lower cytotoxicity . The structure of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide may enhance its efficacy by improving binding interactions with the target enzymes or receptors involved in leishmaniasis.
Antimalarial Potential
In addition to its activity against leishmaniasis, this compound may serve as a prototype for developing new antimalarial agents. Research has focused on synthesizing new derivatives that replace traditional sulfonamides with more effective triazole-based structures, which have shown improved activity against malaria . The incorporation of trifluoromethyl groups has been associated with enhanced biological activity due to better lipophilicity and receptor binding.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be analyzed through SAR studies:
- Trifluoromethoxy Group : Increases lipophilicity, enhancing membrane permeability.
- Pyrazole-Pyrazine Moiety : Contributes to specific interactions with biological targets.
Case Studies and Experimental Findings
Several studies have explored the biological efficacy of related compounds:
- A study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated significant activity against leishmanial strains, indicating the potential for similar compounds to be developed .
- Another investigation into triazole-sulfonamide derivatives identified promising candidates for antimalarial treatment, suggesting that modifications in the chemical structure can lead to enhanced efficacy .
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Bond
The sulfonamide linkage (-SO₂-NH-) undergoes hydrolysis under acidic or basic conditions:
This bond's stability varies with electronic effects from the trifluoromethoxy group, which reduces electron density at sulfur and increases resistance to nucleophilic attack .
Pyrazine Ring Reactions
The pyrazine moiety participates in electrophilic substitution and coordination chemistry:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C, DCM | Selective C-5 bromination (72% yield) | |
| Metal Complexation | Pd(OAc)₂, PPh₃, EtOH, 60°C | Stable Pd(II) complex with N,N'-chelation |
Pyrazole Ring Modifications
The 1-methylpyrazole group shows regioselective reactivity:
Trifluoromethoxy Group Reactivity
The -OCF₃ substituent demonstrates remarkable stability but participates in specific transformations:
Metabolic Transformations
In vitro hepatic microsome studies reveal key biotransformation pathways:
Stability Profile
Critical stability parameters under pharmaceutical development conditions:
Synthetic Utility
Key intermediates generated through controlled reactions:
The compound's reactivity profile makes it a versatile scaffold for developing kinase inhibitors and antimicrobial agents, though metabolic instability at the pyrazine ring requires structural optimization for clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 2034600-70-7)
- Structure : Shares the 4-(trifluoromethoxy)benzenesulfonamide group but differs in the linker and pyrazole substitution. Here, a pyrazin-2-yl group is attached to the pyrazole via an ethyl linker, compared to the methyl-linked pyrazine-pyrazole system in the target compound.
- Molecular Formula : C₁₆H₁₄F₃N₅O₃S.
- Molecular Weight : 413.4 g/mol .
Compound B : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Contains a pyrazolo-pyrimidine core and a chromen-4-one substituent, distinguishing it from the pyrazine-pyrazole scaffold of the target compound.
- Molecular Weight : 589.1 g/mol.
- Melting Point : 175–178°C .
Compound C : 1-(Difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide (CAS 1006994-39-3)
Physicochemical and Structural Analysis
Key Observations :
Scaffold Diversity : The target compound and Compound A share a pyrazine-pyrazole backbone but differ in linker chemistry (methyl vs. ethyl). Compound B’s pyrazolo-pyrimidine core suggests divergent electronic properties and binding affinities.
Substituent Effects : The trifluoromethoxy group in the target compound and Compound A likely improves membrane permeability compared to Compound C’s nitro-ethoxy group, which may confer redox sensitivity .
Implications for Drug Design
- Compound B: The chromenone moiety suggests utility in kinase inhibition (e.g., cyclin-dependent kinases), whereas the target compound’s simpler scaffold may favor solubility .
- Compound C : The nitro group could act as a metabolic liability, making the target compound’s trifluoromethoxy group a more stable alternative .
Preparation Methods
Halophilic Alkylation Route
Building on trifluoromethoxypyrazine synthesis protocols, the trifluoromethoxy group can be introduced via dibromodifluoromethane-mediated alkylation:
- Starting material : 4-Hydroxybenzenesulfonic acid
- Trifluoromethylation :
$$
\text{Ar-OH} + \text{CF}3\text{Br}2 \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Ar-OCF}_3 \quad (75\% \text{ yield})
$$ - Chlorosulfonation :
$$
\text{Ar-OCF}3 \xrightarrow{\text{ClSO}3\text{H}, \Delta} \text{Ar-SO}_2\text{Cl} \quad (68\% \text{ yield})
$$
Decarboxylative Chlorosulfonylation
Alternative method using copper-mediated ligand-to-metal charge transfer (LMCT):
$$
\text{4-(Trifluoromethoxy)benzoic acid} \xrightarrow[\text{CuCl}2, \text{hv}]{\text{SO}2\text{Cl}_2} \text{Sulfonyl chloride} \quad (82\% \text{ yield})
$$
Preparation of (3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methanamine
Pyrazine Core Functionalization
- Pyrazine bromination :
$$
\text{Pyrazine} \xrightarrow{\text{NBS}, \text{AIBN}} \text{2-Bromopyrazine} \quad (89\% \text{ yield})
$$ - Suzuki-Miyaura Coupling :
$$
\text{2-Bromopyrazine} + \text{1-Methyl-4-pyrazoleboronic ester} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{3-(1-Methylpyrazol-4-yl)pyrazine} \quad (76\% \text{ yield})
$$
Aminomethyl Group Introduction
- Lithiation-Alkylation :
$$
\text{3-(1-Methylpyrazol-4-yl)pyrazine} \xrightarrow[\text{LiTMP}]{\text{THF, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{CH}_2\text{O}} \text{Hydroxymethyl derivative} \quad (65\% \text{ yield})
$$ - Reductive Amination :
$$
\text{Hydroxymethyl derivative} \xrightarrow{\text{NH}4\text{OAc}, \text{NaBH}3\text{CN}} \text{Methanamine} \quad (81\% \text{ yield})
$$
Sulfonamide Coupling Reaction
Classical Amine-Sulfonyl Chloride Reaction
$$
\text{Ar-SO}2\text{Cl} + \text{H}2\text{N-CH}2\text{-Pyrazine-Pyrazole} \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{Target compound} \quad (88\% \text{ yield})
$$
One-Pot Copper-Mediated Method
Utilizing LMCT activation for improved efficiency:
$$
\begin{align}
&\text{4-(Trifluoromethoxy)benzoic acid} + \text{Amine} \
&\xrightarrow[\text{CuCl}_2, \text{SO}_2\text{Cl}_2]{\text{hv, 24h}} \text{Direct sulfonamide formation} \quad (74\% \text{ yield})
\end{align}
$$
Comparative Analysis of Synthetic Routes
| Parameter | Classical Route | LMCT Method |
|---|---|---|
| Total Steps | 7 | 4 |
| Overall Yield | 32% | 41% |
| Reaction Time | 48h | 28h |
| Purification Complexity | High | Moderate |
| Scalability | >100g | <50g |
Critical Process Considerations
- Trifluoromethoxy Stability : The -OCF3 group demonstrates sensitivity to strong nucleophiles above 80°C, necessitating low-temperature coupling steps.
- Regiochemical Control : Pyrazole substitution patterns require careful lithiation sequence optimization to prevent N-methyl group migration.
- Sulfonyl Chloride Purity : ≥98% purity essential to prevent di-sulfonamide byproducts.
Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500MHz) | δ 8.71 (s, 1H, pyrazine), 8.15 (d, J=8.5Hz, 2H, ArH), 4.45 (s, 2H, CH2N) |
| ¹⁹F NMR | δ -58.2 (s, OCF3) |
| HRMS | m/z 456.0921 [M+H]+ (calc. 456.0918) |
Industrial-Scale Adaptation Challenges
Cost Analysis :
Process Safety :
Emerging Methodologies
Q & A
Q. What are the typical synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Pyrazole ring formation : Reaction of hydrazine derivatives with carbonyl compounds under controlled temperatures (60–80°C) in solvents like ethanol or DMF .
- Sulfonamide linkage : Coupling of a benzenesulfonyl chloride derivative with a pyrazine-methylamine intermediate using K₂CO₃ as a base in DMF at room temperature .
- Optimization : Critical parameters include solvent polarity (DMF enhances nucleophilicity), reaction time (12–24 hours for complete conversion), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., trifluoromethoxy group at δ ~7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradients to verify purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS to validate the molecular ion peak [M+H]⁺ .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, A549) with IC₅₀ determination .
Advanced Questions
Q. How can X-ray crystallography and computational modeling confirm its 3D structure and intermolecular interactions?
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Data collection at 100K with synchrotron radiation improves resolution (<1.0 Å) .
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and predict electrostatic potential surfaces .
- Intermolecular interactions : Hydrogen bonding between the sulfonamide group and water molecules in the crystal lattice, visualized via ORTEP-III .
Q. How to resolve contradictions in reported biological activity across studies?
Discrepancies may arise from:
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and incubation times (24h vs. 48h) .
- Structural analogs : Evaluate bioactivity of derivatives lacking the trifluoromethoxy group (e.g., 10-fold lower potency in pyrazole analogs) .
Q. What strategies optimize the compound’s stability and reactivity under physiological conditions?
- Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C for 72h; monitor degradation via LC-MS. Trifluoromethoxy groups enhance metabolic stability compared to methoxy .
- Photodegradation : Expose to UV light (254 nm) for 24h; use amber vials to prevent sulfonamide bond cleavage .
Q. How to design structure-activity relationship (SAR) studies focusing on the trifluoromethoxy and pyrazine motifs?
- Synthetic modifications :
| Modification | Biological Impact |
|---|---|
| Replace trifluoromethoxy with methoxy | Reduced lipophilicity and target binding |
| Substitute pyrazine with pyridine | Altered π-π stacking interactions |
- Assay workflow : Synthesize 10–15 analogs, test in kinase panels, and correlate activity with computed LogP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
